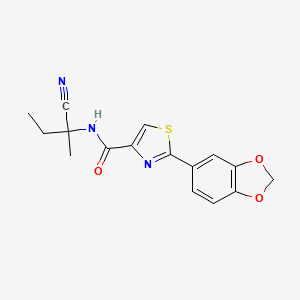

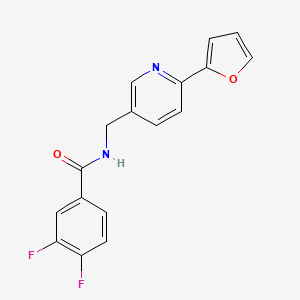

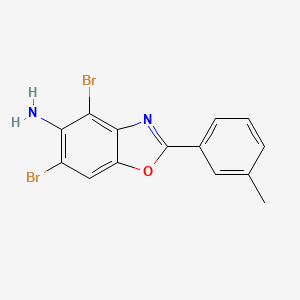

6-Chloro-2-(4-methylpiperidin-1-yl)-4-phenylquinazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Chloro-2-(4-methylpiperidin-1-yl)-4-phenylquinazoline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinazoline derivatives, which have been shown to exhibit a range of biological activities. In

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

A study discovered that derivatives of 4-anilinoquinazolines, related to the structure of 6-Chloro-2-(4-methylpiperidin-1-yl)-4-phenylquinazoline, are potent apoptosis inducers, with one candidate showing significant anticancer potential due to excellent blood-brain barrier penetration and efficacy in human breast and mouse xenograft cancer models (Sirisoma et al., 2009). This highlights its relevance in developing new anticancer therapies.

Antimicrobial and Antifungal Properties

Research on quinazoline derivatives, including those with a 6-chloro substituent, has identified compounds with significant antimycobacterial activities against Mycobacterium avium and M. kansasii, outperforming standard treatments like isoniazid. These compounds also demonstrated photosynthesis-inhibiting and antialgal activity, indicating their potential in addressing microbial resistance (Kubicová et al., 2003).

Tubulin Polymerization Inhibition

A study on indenopyrazoles, sharing a structural motif with quinazoline derivatives, identified a compound that inhibits tubulin polymerization, demonstrating antiproliferative activity toward human cancer cells without affecting antimicrobial and antimalarial activities. This suggests the potential application of 6-Chloro-2-(4-methylpiperidin-1-yl)-4-phenylquinazoline in cancer research, especially in identifying mechanisms for stopping cancer cell growth (Minegishi et al., 2015).

DNA Binding and Antiviral Effects

N-alkylanilinoquinazoline derivatives have been studied for their potential to interact with DNA, demonstrating significant binding interactions. Such interactions can be crucial for developing therapies targeting genetic diseases or viruses by modulating DNA activity directly or indirectly (Garofalo et al., 2010). Additionally, the broader implications for viral infections suggest a role in designing antiviral agents.

Antioxidant and Anti-diabetic Activity

Chloroquinoline derivatives have been evaluated for their antioxidant properties, showing potential in reducing high glucose levels and thus could serve as anti-diabetic agents. This indicates the compound's possible role in managing diabetes and its complications by targeting oxidative stress pathways (Murugavel et al., 2017).

Eigenschaften

IUPAC Name |

6-chloro-2-(4-methylpiperidin-1-yl)-4-phenylquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3/c1-14-9-11-24(12-10-14)20-22-18-8-7-16(21)13-17(18)19(23-20)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNZQEAMRPIYCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2835582.png)

![4-[(4-chlorophenyl)methylsulfanyl]-2,2-dimethyl-1H-quinazoline](/img/structure/B2835583.png)

![butyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2835590.png)

![N-cyclopentyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B2835601.png)